molecular formula C10H14ClNO3S4 B2565190 5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide CAS No. 2415631-35-3

5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide

Cat. No. B2565190
CAS RN: 2415631-35-3
M. Wt: 359.92
InChI Key: WXFIDPITTGAICB-UHFFFAOYSA-N
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Description

5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CP-547,632 and belongs to the class of sulfonamide compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways are involved in various cellular processes such as cell growth, proliferation, and inflammation. By inhibiting these pathways, this compound can reduce the growth of cancer cells, reduce inflammation, and improve cognitive function.
Biochemical and Physiological Effects
5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis and inhibit cell growth. In inflammatory cells, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In neuronal cells, this compound can reduce oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide in lab experiments include its high potency and specificity towards various signaling pathways. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity towards normal cells.

Future Directions

There are several future directions for the research of 5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide. These include the development of more potent and selective analogs, the investigation of its potential applications in other diseases such as diabetes and cardiovascular diseases, and the evaluation of its pharmacokinetic and pharmacodynamic properties in vivo.
Conclusion
In conclusion, 5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide is a promising compound that has shown potential applications in various scientific research fields. Its mechanism of action involves the inhibition of various signaling pathways, and it has been shown to have various biochemical and physiological effects. However, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 6-hydroxy-1,4-dithiepan-6-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out at a low temperature, and the product is obtained as a white solid after purification through column chromatography.

Scientific Research Applications

5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide has shown potential applications in various scientific research fields such as cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the PI3K/Akt/mTOR pathway. Inflammation is a significant contributor to various diseases such as arthritis, asthma, and inflammatory bowel disease. 5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases such as Alzheimer's disease, this compound has been shown to improve cognitive function by reducing oxidative stress and inflammation.

properties

IUPAC Name

5-chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO3S4/c11-8-1-2-9(18-8)19(14,15)12-5-10(13)6-16-3-4-17-7-10/h1-2,12-13H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFIDPITTGAICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNS(=O)(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide

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